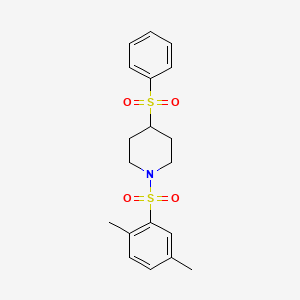
1-Cyclopentyl-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea is a synthetic organic compound with the molecular formula C15H18N4O2. This compound is of significant interest due to its potential applications in medicinal chemistry and drug development. It features a cyclopentyl group, a furan ring, and a pyrazine ring, making it a complex and intriguing molecule for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea typically involves multiple steps, including the formation of the pyrazine ring and the subsequent attachment of the furan and cyclopentyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrazine ring through cyclization of appropriate precursors.
Nucleophilic Substitution: Introduction of the furan ring via nucleophilic substitution reactions.
Urea Formation: Final step involves the formation of the urea linkage by reacting an amine with an isocyanate or carbamate.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques are also crucial in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopentyl-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine and furan rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Furanones, pyrazine oxides.
Reduction Products: Dihydropyrazines, cyclopentylamines.
Substitution Products: Halogenated pyrazines, alkylated furans.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: Investigated as a potential drug candidate for its biological activities.
Biological Studies: Used in studies to understand its interaction with biological targets.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-Cyclopentyl-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
- 1-Cyclopentyl-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea
- 1-Cyclopentyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea
- 1-Cyclopentyl-3-((3-(pyridin-2-yl)pyrazin-2-yl)methyl)urea
Uniqueness: 1-Cyclopentyl-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea is unique due to its specific combination of cyclopentyl, furan, and pyrazine rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile scaffold for drug development.
Propiedades
IUPAC Name |
1-cyclopentyl-3-[[3-(furan-2-yl)pyrazin-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-15(19-11-4-1-2-5-11)18-10-12-14(17-8-7-16-12)13-6-3-9-21-13/h3,6-9,11H,1-2,4-5,10H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVDOKROHNYDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=NC=CN=C2C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({[4-(4-fluorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B2603911.png)

![2-chloro-N-[(3,4-dihydro-2H-1-benzopyran-6-yl)(phenyl)methyl]pyridine-4-carboxamide](/img/structure/B2603915.png)



![8-(4-bromophenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2603923.png)
![tert-Butyl 5-fluoro-5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2603925.png)
![4-fluoro-N-[1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide](/img/structure/B2603926.png)


![1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(2-fluorophenyl)ethan-1-one](/img/structure/B2603932.png)
![N-(1,3-Thiazol-2-yl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2603933.png)
![3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one](/img/structure/B2603934.png)
